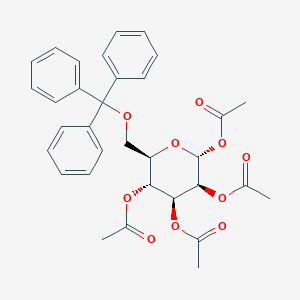

1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose

Descripción general

Descripción

1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose: is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of acetyl groups at the 1, 2, 3, and 4 positions and a trityl group at the 6 position of the mannopyranose ring. These modifications make it a valuable intermediate in organic synthesis, particularly in the preparation of more complex carbohydrate structures.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose typically involves the following steps:

Tritylation: The mannose is first protected at the 6-position by introducing a trityl group. This is usually achieved by reacting mannose with trityl chloride in the presence of a base such as pyridine.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.

Análisis De Reacciones Químicas

Types of Reactions: 1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose can undergo various chemical reactions, including:

Deacetylation: Removal of acetyl groups under basic conditions to yield the corresponding hydroxyl derivatives.

Substitution Reactions: The trityl group can be replaced by other protecting groups or functional groups under acidic conditions.

Common Reagents and Conditions:

Deacetylation: Sodium methoxide in methanol is commonly used.

Substitution: Trifluoroacetic acid can be used to remove the trityl group.

Major Products:

Deacetylation: Produces 6-O-trityl-D-mannopyranose.

Substitution: Depending on the reagent, various substituted mannopyranose derivatives can be obtained.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Glycosylation Reactions:

This compound serves as a crucial intermediate in glycosylation reactions, which are fundamental for constructing oligosaccharides and polysaccharides. The trityl group protects the hydroxyl group at the 6-position, allowing for selective coupling with other glycosyl donors or acceptors. This selectivity is essential for synthesizing complex carbohydrate structures with defined linkages.

Synthesis of Oligosaccharides:

1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose is utilized in the synthesis of various oligosaccharides. For example, it has been used to synthesize 6-O-α-D-mannopyranosyl-α-D-mannopyranose octaacetate through a selective coupling process that exploits its protective groups .

Biological Research

Study of Carbohydrate-Protein Interactions:

In biological research, this compound is instrumental in studying carbohydrate-protein interactions. Understanding these interactions is vital for elucidating biological processes such as cell signaling and recognition mechanisms.

Development of Glycomimetics:

The compound is also explored in the development of glycomimetics—synthetic molecules designed to mimic natural carbohydrates. These compounds can serve as potential therapeutics or diagnostic agents by interfering with carbohydrate-mediated biological processes.

Industrial Applications

Production of Specialty Chemicals:

In the chemical industry, 1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose is employed as a building block for producing specialty chemicals. Its ability to undergo various chemical transformations allows it to be adapted for different synthetic pathways leading to valuable industrial products.

Case Studies

-

Synthesis of Complex Oligosaccharides:

A study demonstrated the use of 1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose in synthesizing a specific oligosaccharide that plays a role in bacterial adhesion. The selective protection and subsequent deprotection steps were critical for achieving the desired product yield and purity. -

Glycomimetic Development:

Research highlighted how derivatives of this compound were synthesized to create glycomimetics that inhibit viral infections by blocking viral receptors on host cells. This application underscores its importance in medicinal chemistry and therapeutic development.

Mecanismo De Acción

The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose primarily involves its role as a protected sugar derivative. The acetyl and trityl groups protect the hydroxyl functionalities during chemical reactions, allowing for selective deprotection and functionalization at specific positions. This enables the synthesis of complex carbohydrate structures with high precision .

Comparación Con Compuestos Similares

1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Similar in structure but derived from glucose instead of mannose.

1,2,3,4-Tetra-O-acetyl-β-D-mannuronic acid: Another mannose derivative with different functional groups.

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose: Contains an acetamido group instead of a trityl group.

Uniqueness: 1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose is unique due to the presence of both acetyl and trityl protecting groups, which provide a high degree of selectivity and control in synthetic applications. This makes it particularly valuable in the synthesis of complex carbohydrates and glycosylation reactions .

Actividad Biológica

1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose is a chemically modified form of mannose, a simple sugar integral to various polysaccharides. This compound features acetyl groups at the 1, 2, 3, and 4 positions and a trityl group at the 6 position of the mannopyranose ring. These modifications enhance its utility in organic synthesis, particularly in creating complex carbohydrate structures and facilitating glycosylation reactions.

- Molecular Formula : C33H34O10

- Molecular Weight : 590.622 g/mol

- CAS Number : 72691-30-6

Synthesis

The synthesis typically involves two main steps:

- Tritylation : The mannose is protected at the 6-position using trityl chloride in the presence of a base such as pyridine.

- Acetylation : The hydroxyl groups at the 1, 2, 3, and 4 positions are acetylated with acetic anhydride and a catalyst like pyridine .

Anticancer Properties

Recent studies have explored the biological activity of derivatives of mannose, including 1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose. Research indicates that glycoconjugates derived from this compound exhibit significant pro-apoptotic activity against various cancer cell lines. For instance:

- Cell Lines Tested : HCT-116 (colon cancer) and MCF-7 (breast cancer).

- Results : Certain derivatives induced apoptosis in up to 87% of HCT-116 cells and 70% in MCF-7 cells after 24 hours of incubation. In contrast, these compounds showed lower toxicity towards healthy NHDF-Neo cells .

The mechanism by which these compounds exert their effects appears to involve:

- Induction of apoptosis through mitochondrial pathways.

- Selective targeting of cancer cells while sparing normal cells, suggesting a potential therapeutic window for treatment .

Comparative Studies

A comparative analysis with other mannose derivatives indicates that the presence of both acetyl and trityl protecting groups enhances selectivity during synthesis and biological application. For example:

| Compound | Structure | Yield | Biological Activity |

|---|---|---|---|

| 1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose | C33H34O10 | High | Significant pro-apoptotic effects |

| 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose | C24H34O10 | Moderate | Lower anticancer activity |

| Mannuronic Acid Derivatives | Varies | Low to Moderate | Variable efficacy depending on structure |

Case Study 1: Glycoconjugate Synthesis

In a study focusing on the synthesis of glycoconjugates from tritylated mannose derivatives:

- The researchers synthesized various glycosides using the C-6 position for selective substitution.

- These glycoconjugates demonstrated enhanced biological activity compared to their non-tritylated counterparts .

Case Study 2: Apoptosis Induction

A separate investigation into the apoptotic effects of derivatives found that:

Propiedades

IUPAC Name |

[(2R,3R,4S,5S,6R)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJGUFOLNHYRQE-KQLGDFJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose used in the synthesis of 6-O-α-D-mannopyranosyl-α-D-mannopyranose octaacetate?

A1: 1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose serves as a selectively protected building block in this synthesis. The trityl group acts as a protecting group for the hydroxyl group at the 6-position of the mannose ring. This allows for the specific coupling of tetra-O-acetyl-α-D-mannopyranosyl bromide (3) at the desired 6-position, ultimately leading to the formation of the (1 to 6)-α-D-mannobioside linkage. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.